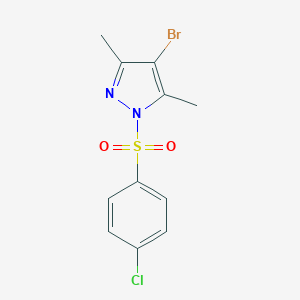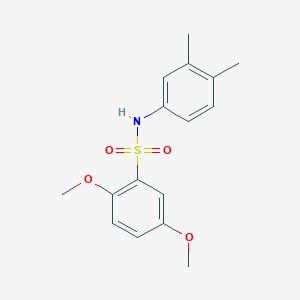
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide, also known as CDNB, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a member of the sulfonamide family, which is known for its diverse biological and pharmacological properties. In
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has numerous scientific research applications, including its use as a substrate for glutathione S-transferase (GST) assays. GSTs are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is commonly used to measure GST activity in various tissues and cell types. Additionally, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been used as a model substrate for studying the kinetics and mechanism of GST-catalyzed reactions.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide involves its reaction with GSTs. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is a substrate for GSTs, and upon reaction, it forms a conjugate with glutathione. This reaction is catalyzed by GSTs and results in the formation of a stable complex that can be easily measured. The reaction between N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide and GSTs is widely used to assess the activity of these enzymes in various biological systems.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been reported to induce oxidative stress and DNA damage in human cells. Additionally, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. These effects are likely due to the ability of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide to generate reactive oxygen species and other toxic metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is its ease of use in GST assays. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is a widely used substrate for measuring GST activity in various tissues and cell types. Additionally, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is its potential toxicity. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to induce oxidative stress and DNA damage in human cells, which can limit its use in certain experimental systems.
Orientations Futures
For the use of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide include the development of new GST inhibitors and the investigation of synergistic effects with other xenobiotics.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 5-chloro-2-methylphenol with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide.
Propriétés
Formule moléculaire |
C15H16ClNO2S |
|---|---|
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-4-7-15(12(3)8-10)20(18,19)17-14-9-13(16)6-5-11(14)2/h4-9,17H,1-3H3 |
Clé InChI |
CWFDJTFNGFPZFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





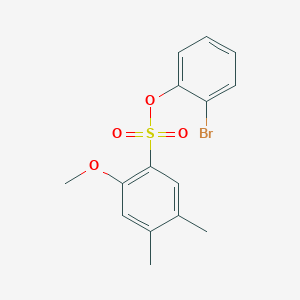
![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
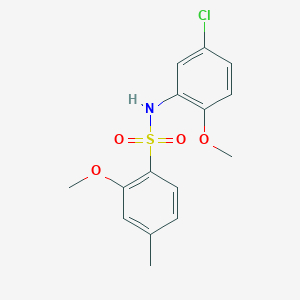
![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
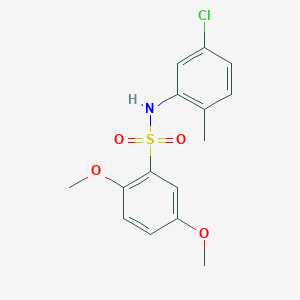
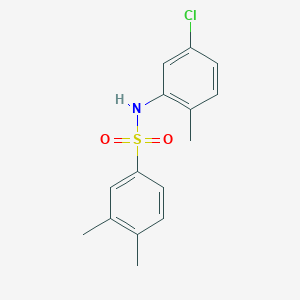
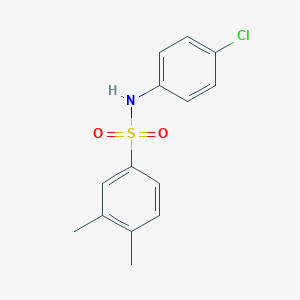
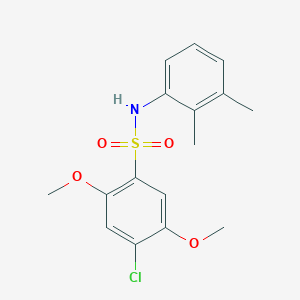
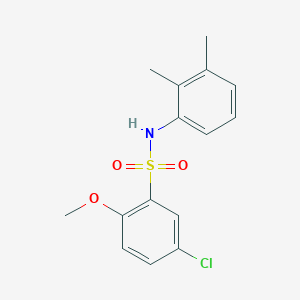
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
